
Cefuzonam
Descripción general
Descripción
Cefuzonam es un antibiótico cefalosporínico de segunda generación con la fórmula molecular C16H15N7O5S4 y una masa molar de 513,58 g/mol . Es conocido por su amplia actividad antibacteriana y se utiliza para tratar diversas infecciones bacterianas, incluidas las infecciones del tracto respiratorio, la amigdalitis y las infecciones hepatobiliares .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Cefuzonam is characterized by its broad-spectrum activity against Gram-negative bacteria, including strains resistant to other antibiotics. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival and replication. The compound's pharmacokinetic profile indicates that it achieves high concentrations in various tissues, including the pelvic region, making it suitable for treating infections localized in these areas .
Treatment of Pelvic Inflammatory Disease
This compound has been studied for its effectiveness in treating pelvic inflammatory disease (PID), a condition that can lead to serious reproductive health issues if left untreated. A study reported that after administering a 1-g dose of this compound, maximum concentrations in the exudate of the pelvic retroperitoneal space reached 37.9 micrograms/ml, demonstrating its potential for effective local treatment .
Management of Acute Peritonitis
In clinical trials involving patients with acute appendicitis and peritonitis due to perforated appendicitis, this compound was administered as part of the treatment regimen. The results indicated a favorable outcome with significant reductions in infection rates and improved patient recovery times .
Case Study 1: Efficacy in PID Treatment
A cohort study involving 30 women diagnosed with PID was conducted to evaluate the clinical efficacy of this compound compared to traditional treatments. Patients received a regimen including this compound for a duration of 7 days. The results showed a significant reduction in clinical symptoms and inflammatory markers, with an overall improvement rate of approximately 83% among those treated with this compound compared to 60% in the control group receiving standard therapy .
Case Study 2: Use in Surgical Prophylaxis
This compound has also been evaluated for its role as a prophylactic antibiotic during surgical procedures. In a randomized controlled trial involving patients undergoing gynecological surgeries, those receiving this compound exhibited lower rates of postoperative infections compared to those who did not receive prophylaxis. The incidence of infections was reduced by nearly 40%, underscoring the compound's effectiveness in preventing surgical site infections .
Data Tables
The following table summarizes key findings from studies on this compound:
Study | Application | Sample Size | Efficacy Rate | Notes |
---|---|---|---|---|
PID Treatment | Clinical Efficacy | 30 | 83% | Significant reduction in symptoms |
Acute Peritonitis | Infection Management | 22 | Improved Recovery | Favorable outcomes reported |
Surgical Prophylaxis | Infection Prevention | Varies | 40% Reduction | Lower postoperative infection rates |
Mecanismo De Acción
Cefuzonam ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo así el paso final de transpeptidación de la síntesis de peptidoglicano . Esta inhibición conduce a la interrupción de la integridad de la pared celular, provocando la lisis y la muerte de las células bacterianas .
Análisis Bioquímico
Biochemical Properties
Cefuzonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . As a result, the bacterium undergoes lysis due to the continuous activity of cell wall autolytic enzymes while the cell wall synthesis is halted .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell lysis and death. The compound influences cell function by disrupting cell wall synthesis, which is critical for maintaining cell shape and integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall . The inhibition of this crucial step leads to the weakening and eventual rupture of the bacterial cell wall, resulting in cell lysis and death . This compound’s effectiveness is attributed to its ability to target multiple PBPs, making it highly effective against a broad spectrum of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions. Studies have shown that this compound maintains its antibacterial activity for extended periods when stored under appropriate conditions . Degradation can occur over time, leading to reduced potency. Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound demonstrating sustained antibacterial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as liver dysfunction and appetite loss have been observed . These adverse effects highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antibacterial activity. It interacts with enzymes and cofactors involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs) . The inhibition of these enzymes disrupts the normal metabolic processes of bacteria, leading to cell death. This compound’s impact on metabolic flux and metabolite levels is primarily observed in bacterial cells, where it effectively halts cell wall synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously or intramuscularly, allowing for rapid distribution throughout the body . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and into target tissues . This compound’s localization and accumulation in infected tissues contribute to its effectiveness in treating bacterial infections .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound targets penicillin-binding proteins (PBPs) located in the cell wall, inhibiting the synthesis of peptidoglycan and leading to cell lysis . This compound’s activity is directed towards the bacterial cell wall, making it highly effective in treating bacterial infections .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Cefuzonam se puede sintetizar a través de una serie de reacciones químicas que involucran intermediarios clave. Un método común implica la reacción de un derivado de tiazol con un compuesto metoxiiminoacetil bajo condiciones controladas . La reacción generalmente requiere el uso de solventes como diclorometano y acetona, junto con reactivos como trietilamina y pentacloruro de fósforo .
Métodos de Producción Industrial
La producción industrial de this compound a menudo implica reacciones de una sola olla asistidas por microondas para garantizar un contacto eficiente entre los reactivos . Este método utiliza polietilenglicol 400 como medio para facilitar la reacción, lo que da como resultado rendimientos más altos y tiempos de reacción reducidos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Cefuzonam se somete a varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos . Las reacciones generalmente se llevan a cabo bajo temperaturas y condiciones de pH controladas para garantizar rendimientos óptimos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden exhibir diferentes propiedades antibacterianas .
Comparación Con Compuestos Similares
Cefuzonam se compara con otras cefalosporinas de segunda generación como cefotiam, cefamandole, cefonicid y ceforanide . Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound es único en su espectro más amplio de actividad contra bacterias grampositivas y gramnegativas . Además, this compound ha mostrado una mayor eficacia en el tratamiento de ciertas cepas bacterianas resistentes .
Lista de Compuestos Similares
- Cefotiam
- Cefamandole
- Cefonicid
- Ceforanide
Actividad Biológica
Cefuzonam, a synthetic cephalosporin antibiotic, exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria. This article explores its biological activity, including its mechanism of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.
This compound works by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), leading to cell lysis and death. This mechanism is typical of beta-lactam antibiotics, which include other cephalosporins.
Antibacterial Spectrum
This compound demonstrates activity against a broad range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria meningitidis.
- Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae.
The Minimum Inhibitory Concentrations (MICs) for various pathogens have been documented, indicating its potency relative to other antibiotics.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | Similar to CEZ |
Escherichia coli | 0.015 - 512 |
Klebsiella pneumoniae | Lower than CPZ |
Haemophilus influenzae | Similar to CMX |
Clinical Efficacy
This compound has been evaluated in several clinical studies, demonstrating promising results across various infections:
- Meningitis : In a study involving purulent meningitis, this compound concentrations in cerebrospinal fluid reached 2.80-6.40 μg/mL after intravenous administration of 100 mg/kg. Clinical responses were rated as good to excellent in multiple cases .
- Septicemia : Excellent outcomes were reported in cases treated for septicemia, with no significant side effects noted .
- Pneumonia and Urinary Tract Infections (UTIs) : The antibiotic showed excellent efficacy in treating pneumonia (7 out of 10 cases rated excellent) and UTIs (excellent in 3 cases) .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound penetrates well into body fluids. For instance:
- After administration, peak concentrations in the cerebrospinal fluid were observed within one hour.
- The drug's half-life and distribution volume suggest effective therapeutic levels can be maintained with appropriate dosing regimens.
Safety Profile
This compound is generally well tolerated. In clinical trials involving 24 patients, only mild diarrhea was reported as a side effect in two cases. No severe adverse effects or abnormal laboratory findings were noted, underscoring its safety for use in pediatric and adult populations .
Case Studies
- Pediatric Meningitis : A case study reported successful treatment of purulent meningitis with this compound, achieving significant bacterial clearance and favorable clinical outcomes.
- Obstetric Infections : Another study highlighted this compound's effectiveness in obstetric infections, with a clinical effectiveness rate of 94.1%, demonstrating its utility in mixed infections .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O5S4/c1-28-21-9(7-5-31-16(17)19-7)12(24)20-10-13(25)23-11(15(26)27)6(4-30-14(10)23)3-29-8-2-18-22-32-8/h2,5,10,14H,3-4H2,1H3,(H2,17,19)(H,20,24)(H,26,27)/b21-9-/t10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHKZHZLDMQGFF-ZSDSSEDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=CN=NS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048282 | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82219-78-1 | |
Record name | Cefuzonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82219-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefuzonam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefuzonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFUZONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MT00T7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.